molecular formula C6H11NO B1383137 {3-Aminobicyclo[1.1.1]pentan-1-yl}methanol CAS No. 1638767-26-6

{3-Aminobicyclo[1.1.1]pentan-1-yl}methanol

Cat. No. B1383137
M. Wt: 113.16 g/mol
InChI Key: UHSSZVLSEAEFTI-UHFFFAOYSA-N
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Description

“{3-Aminobicyclo[1.1.1]pentan-1-yl}methanol” is a chemical compound with the CAS Number: 1638767-26-6 . It has a molecular weight of 113.16 and a linear formula of C6H11NO . It is also known as trishomocubane-1-methanol. Its structure is a bicyclic cage compound that contains a tertiary amine and a hydroxy group.


Molecular Structure Analysis

The molecular structure of “{3-Aminobicyclo[1.1.1]pentan-1-yl}methanol” is characterized by a bicyclic cage that contains a tertiary amine and a hydroxy group. The InChI code for this compound is 1S/C6H11NO/c7-6-1-5(2-6,3-6)4-8/h8H,1-4,7H2 .


Physical And Chemical Properties Analysis

“{3-Aminobicyclo[1.1.1]pentan-1-yl}methanol” has a molecular weight of 113.16 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 113.084063974 g/mol . The topological polar surface area is 46.2 Ų . The compound is a solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Peptide Incorporation : Derivatives of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid, a compound closely related to {3-Aminobicyclo[1.1.1]pentan-1-yl}methanol, have been synthesized and incorporated into linear and cyclic peptides using both solution chemistry and solid-phase techniques (Pätzel et al., 2004).
  • Efficient Synthesis Methods : A method for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane has been reported, showing significant potential in pharmaceutical applications (Hughes et al., 2019).

Applications in Catalysis

  • Catalytic Activity : The compound has been utilized in catalysis, particularly in the Huisgen 1,3-dipolar cycloaddition, demonstrating its utility in facilitating chemical reactions under mild conditions (Ozcubukcu et al., 2009).

Material Science and Engineering

  • Fuel and Energy Research : Studies have explored the use of pentanols, including derivatives of {3-Aminobicyclo[1.1.1]pentan-1-yl}methanol, in diesel engines, examining their impact on emissions and engine performance (Yilmaz & Atmanli, 2017).

Medicinal Chemistry

  • Antimicrobial Peptides : Research into the synthesis of chiral amino acids with a bicyclo[1.1.1]pentane moiety and their incorporation into antimicrobial peptides has been conducted, indicating potential applications in developing new antimicrobial agents (Pritz et al., 2007).

Safety And Hazards

The safety information for “{3-Aminobicyclo[1.1.1]pentan-1-yl}methanol” indicates that it is dangerous . It has hazard statement H314 . Precautionary statements include P501-P260-P264-P280-P303+P361+P353-P301+P330+P331-P363-P304+P340+P310-P305+P351+P338+P310-P405 . It should be stored in a dark place, in an inert atmosphere, at 2-8C .

properties

IUPAC Name

(3-amino-1-bicyclo[1.1.1]pentanyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c7-6-1-5(2-6,3-6)4-8/h8H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSSZVLSEAEFTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501280460
Record name 3-Aminobicyclo[1.1.1]pentane-1-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501280460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{3-Aminobicyclo[1.1.1]pentan-1-yl}methanol

CAS RN

1638767-26-6
Record name 3-Aminobicyclo[1.1.1]pentane-1-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638767-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminobicyclo[1.1.1]pentane-1-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501280460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Aminobicyclo[1.1.1]pentan-1-yl)methanol hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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